molecular formula C16H12FN3 B14013838 2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine

2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine

Cat. No.: B14013838
M. Wt: 265.28 g/mol
InChI Key: CHKHNTQGDVNHIH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine is a compound that belongs to the class of bipyridines and oligopyridines These compounds are characterized by the presence of two pyridine rings linked to each other

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pentafluoropyridine and pyridin-2-ol, which react under specific conditions to form the desired bipyridine compound .

Chemical Reactions Analysis

2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated reagents.

Scientific Research Applications

2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitogen-activated protein kinase 10, which plays a role in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be compared with other similar compounds, such as:

The uniqueness of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12FN3

Molecular Weight

265.28 g/mol

IUPAC Name

6-(3-fluorophenyl)-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C16H12FN3/c17-13-3-1-2-12(10-13)16-14(4-5-15(18)20-16)11-6-8-19-9-7-11/h1-10H,(H2,18,20)

InChI Key

CHKHNTQGDVNHIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)C3=CC=NC=C3

Origin of Product

United States

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